

Application Notes and Protocols: Utilizing m-PEG12-DBCO in Bioconjugation

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Compound of Interest

Compound Name: *m*-PEG12-DBCO

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These application notes provide a detailed guide on the use of methoxy-poly(ethylene glycol)12-dibenzocyclooctyne (**m-PEG12-DBCO**) in various bioconjugation applications. The protocols outlined below leverage the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for the precise and efficient labeling and modification of biomolecules.

Introduction to m-PEG12-DBCO and Copper-Free Click Chemistry

m-PEG12-DBCO is a versatile reagent featuring a terminal dibenzocyclooctyne (DBCO) group and a 12-unit polyethylene glycol (PEG) spacer. The DBCO group is highly reactive towards azide-functionalized molecules in the absence of a cytotoxic copper(I) catalyst, a reaction known as SPAAC.^{[1][2][3]} This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it ideal for in vivo applications.^{[1][3]} The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.

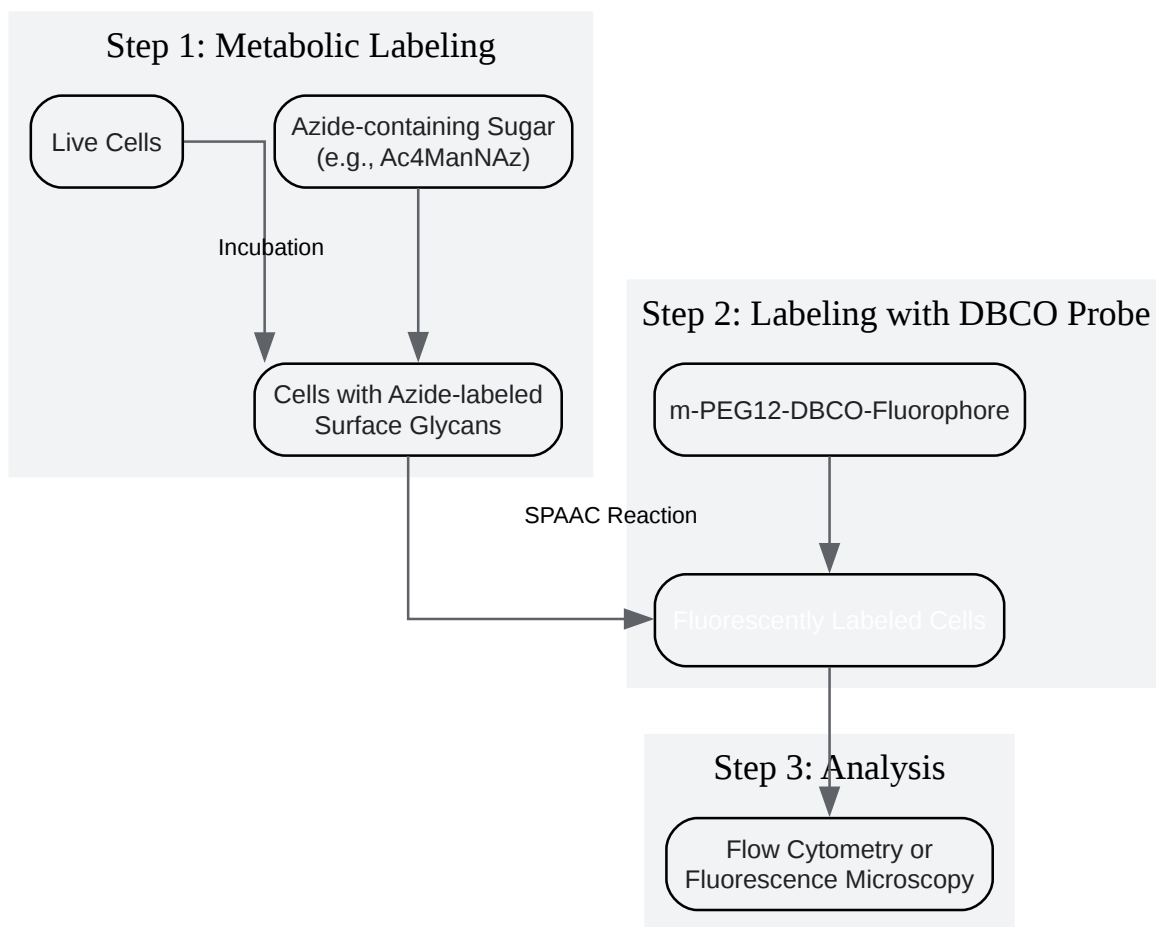
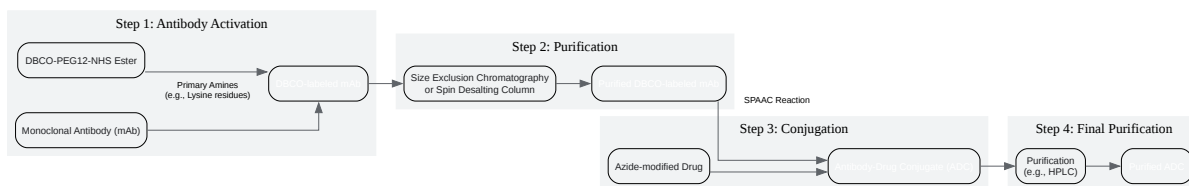
The reaction between DBCO and an azide group forms a stable triazole linkage, providing a robust covalent bond for a wide range of bioconjugation applications. This chemistry allows for the precise labeling of proteins, peptides, nucleic acids, and cell surfaces without interfering with their biological function.

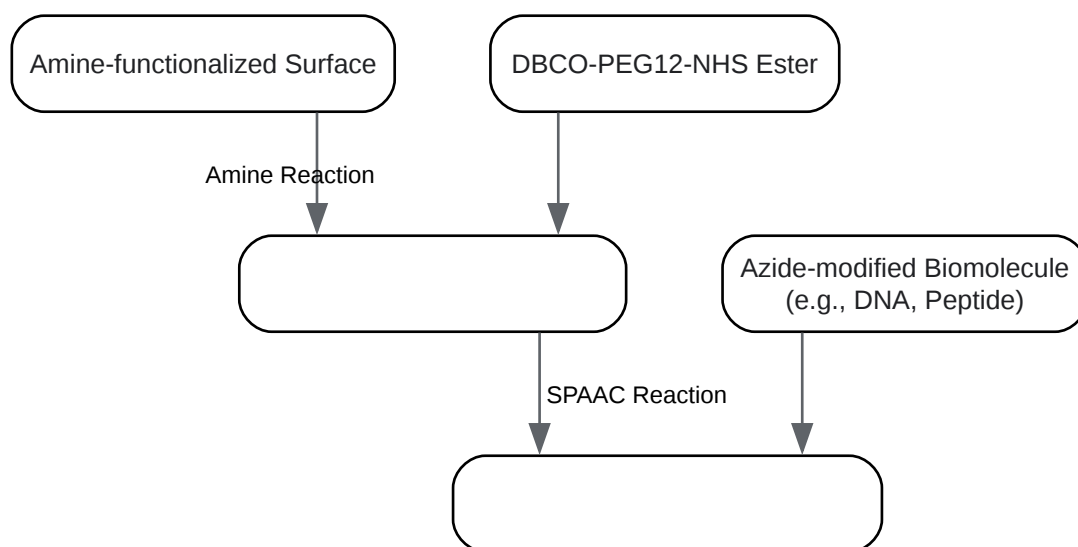
Key Applications and Protocols

Antibody-Drug Conjugation (ADC)

The development of antibody-drug conjugates (ADCs) is a promising strategy in targeted cancer therapy. Copper-free click chemistry offers a reliable method for attaching potent cytotoxic drugs to monoclonal antibodies (mAbs). The following protocol describes the conjugation of an azide-modified drug to an antibody functionalized with a DBCO moiety using a derivative of **m-PEG12-DBCO**.

Experimental Workflow for Antibody-Drug Conjugation





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